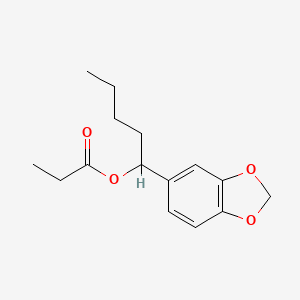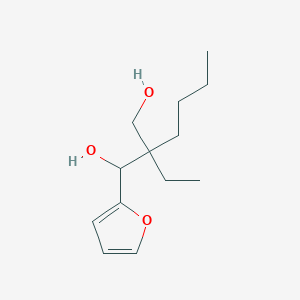
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol is an organic compound that features a furan ring attached to a propane-1,3-diol backbone. This compound is of interest due to its unique structure, which combines hydrophobic and hydrophilic properties, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol can be achieved through a multi-step process. One common method involves the aldol addition of 2-ethylhexanal followed by hydrogenation. Another approach is the hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . The reaction is highly exothermic and requires careful control of the base catalyst addition rate.
Industrial Production Methods
Industrial production of this compound typically involves the aldol condensation of n-butyraldehyde to produce 2-ethylhexanal, which is then subjected to selective hydrogenation steps . This method is preferred due to its efficiency and the high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The furan ring allows for electrophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of polyesters, lubricants, and emulsifying agents.
Mecanismo De Acción
The mechanism by which 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions, while the diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-2-ethyl-1,3-propanediol: Similar structure but lacks the furan ring.
Neopentyl glycol: Another diol with different substituents, offering different physical properties.
2-Ethyl-2-butyl-1,3-propanediol: Similar backbone but different functional groups.
Uniqueness
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with other molecules.
Propiedades
Número CAS |
4946-78-5 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
2-butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C13H22O3/c1-3-5-8-13(4-2,10-14)12(15)11-7-6-9-16-11/h6-7,9,12,14-15H,3-5,8,10H2,1-2H3 |
Clave InChI |
NQVJBEBKSHDOLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(CO)C(C1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


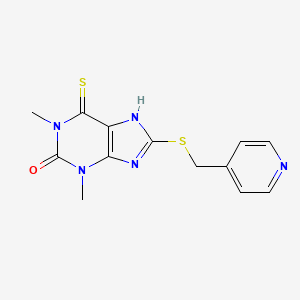
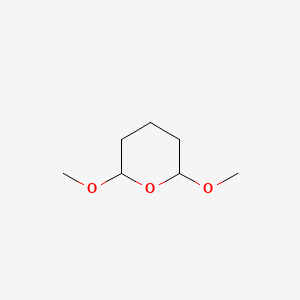

![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

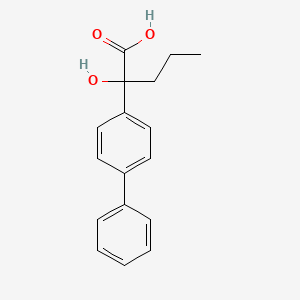
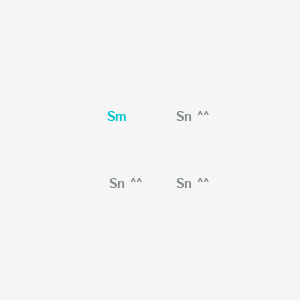
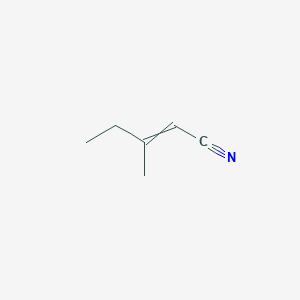
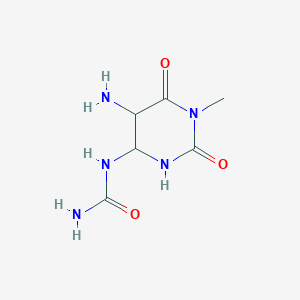
![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)


